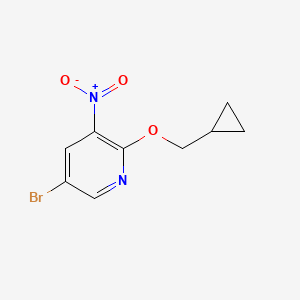

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine

Description

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine (CAS: 1250801-71-8, Molecular Formula: C₉H₉BrN₂O₃, Molecular Weight: 273.09) is a nitropyridine derivative characterized by a bromine atom at the 5-position, a nitro group at the 3-position, and a cyclopropylmethoxy substituent at the 2-position of the pyridine ring . This compound is commonly utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of heterocyclic frameworks such as pyrrolopyridines . The cyclopropylmethoxy group introduces steric bulk and modulates electronic properties, which can influence reactivity in cyclization or substitution reactions .

Properties

IUPAC Name |

5-bromo-2-(cyclopropylmethoxy)-3-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c10-7-3-8(12(13)14)9(11-4-7)15-5-6-1-2-6/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTYNWAXXQCPOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=N2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 2-Amino-5-bromo-3-nitropyridine

This method adapts protocols from the synthesis of 5-bromo-2-methoxy-4-methyl-3-nitropyridine.

Reaction Steps:

-

Diazotization : Treat 2-amino-5-bromo-3-nitropyridine with tert-butyl nitrite in acidic methanol at 0–5°C to form a diazonium salt.

-

Alkoxylation : React the diazonium intermediate with cyclopropylmethanol under controlled warming (25°C), facilitating substitution of the diazo group with cyclopropylmethoxy.

Optimization Insights:

-

Temperature Control : Excessive heat destabilizes the diazonium intermediate, leading to byproducts.

-

Solvent System : Methanol or ethanol enhances nucleophilicity of cyclopropylmethanol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temp | 0°C (diazotization), 25°C (substitution) | |

| Solvent | Methanol | |

| Catalyst | Acetyl chloride (acidic conditions) |

Nucleophilic Aromatic Substitution (NAS)

Starting Material: 2-Chloro-5-bromo-3-nitropyridine

Chloropyridines undergo NAS with strong nucleophiles under electron-deficient conditions.

Reaction Steps:

Optimization Insights:

-

Base Selection : Sodium hydride deprotonates cyclopropylmethanol, enhancing nucleophilicity.

-

Solvent : Polar aprotic solvents (DMF, DMSO) stabilize the transition state.

Key Data :

Mitsunobu Reaction for Ether Formation

Starting Material: 2-Hydroxy-5-bromo-3-nitropyridine

The Mitsunobu reaction enables direct etherification of phenolic hydroxyl groups.

Reaction Steps:

-

Etherification : Combine 2-hydroxy-5-bromo-3-nitropyridine with cyclopropylmethanol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine in THF at 25°C.

Optimization Insights:

-

Reagent Stoichiometry : 1.2 equivalents of DIAD and PPh₃ ensure complete conversion.

-

Yield : ~65–75% (based on analogous pyridine etherifications).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reagents | DIAD, PPh₃ | N/A |

| Solvent | THF | N/A |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Diazotization | High yield (70%); scalable | Sensitive intermediates; strict temp control | 60–70% |

| NAS | One-step reaction | Low yield; requires electron-deficient substrate | 40–52% |

| Mitsunobu | Mild conditions; regioselective | Costly reagents; purification challenges | 65–75% |

Challenges and Mitigation Strategies

-

Regioselectivity in Nitration :

-

Cyclopropylmethoxy Group Stability :

-

Cyclopropyl groups are strain-sensitive. Avoid prolonged exposure to strong acids/bases.

-

-

Byproduct Formation :

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions.

Reduction Reactions: The nitro group can be reduced to an amine group under hydrogenation conditions.

Common Reagents and Conditions

Palladium-Catalyzed Cross-Coupling: Utilizes arylboronic acids and alkynylzincs.

Hydrogenation: Employs hydrogen gas and a suitable catalyst like palladium on carbon.

Major Products

Substituted Pyridines: Formed through cross-coupling reactions.

Aminopyridines: Resulting from the reduction of the nitro group.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine has been investigated for its potential therapeutic properties:

- Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation. Research indicates that derivatives of this compound may induce apoptosis in various cancer cell lines, suggesting a potential role as an anticancer agent .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects, warranting further investigation into its potential as an antimicrobial agent.

Biological Studies

The compound serves as a valuable tool in biological research:

- Enzyme Inhibition Studies : It is used to probe enzyme mechanisms and receptor-ligand interactions. The presence of the nitro group may enhance binding affinity to certain biological targets.

- Calcium Signaling Pathways : Research has focused on the modulation of calcium signaling pathways through TRPC6 channels, which are implicated in various diseases. The compound's interaction with these pathways could provide insights into treating conditions like cardiac hypertrophy .

Materials Science

In materials science, this compound is explored for its potential in developing novel materials:

- Electronic and Optical Properties : The unique electronic structure due to the bromine and nitro groups allows for the synthesis of materials with specific electronic or optical properties, making it suitable for applications in organic electronics and photonics.

Case Study 1: Anticancer Research

A study investigated the effects of various pyridine derivatives on cancer cell lines. The findings indicated that compounds structurally similar to this compound could significantly inhibit cell growth by inducing apoptosis through specific molecular pathways. This highlights its potential as an anticancer agent.

Case Study 2: Enzyme Interaction Studies

In another study, researchers examined how this compound interacts with specific enzymes involved in metabolic pathways. The results demonstrated that the compound could effectively modulate enzyme activity, suggesting its utility in drug design targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level . detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

The structural and functional diversity of pyridine derivatives allows for tailored applications. Below is a detailed comparison of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine with analogous compounds:

Substituent Variations in Nitropyridine Derivatives

Key Observations :

- Electronic Properties: Nitro groups at the 3-position act as strong electron-withdrawing groups, facilitating electrophilic aromatic substitution or cyclization reactions. Amino or ester substituents (e.g., in 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine) alter electronic density, affecting reactivity .

- Halogen Impact : Bromine provides greater polarizability and heavier atom effects compared to chlorine, influencing both reactivity (e.g., Suzuki couplings) and spectroscopic properties .

Functional Group Transformations

- Reduction of Nitro to Amine : 5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine (CAS: 1251113-66-2) is the reduced amine derivative of the target compound, with a molecular weight of 243.11. The absence of the nitro group increases basicity and alters solubility .

- Cyano Derivatives: 5-Bromo-2-(cyclopropylmethoxy)pyridine-3-carbonitrile (CAS: 1356073-59-0) replaces the nitro group with a cyano substituent, shifting reactivity toward nucleophilic additions .

Physicochemical Properties

- Molecular Weight and Solubility : The cyclopropylmethoxy group increases molecular weight (273.09 vs. 233.02 for methoxy analog), likely reducing aqueous solubility but enhancing lipid membrane permeability .

- Thermal Stability : Nitropyridines generally exhibit moderate thermal stability, though bulky substituents like cyclopropylmethoxy may improve resistance to decomposition .

Biological Activity

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromine atom at the 5-position, a nitro group at the 3-position, and a cyclopropylmethoxy group at the 2-position of the pyridine ring. This unique structure contributes to its biological properties.

1. Antimicrobial Activity

Research has indicated that compounds containing nitro groups often exhibit antimicrobial properties. For instance, derivatives of nitropyridines have been studied for their effectiveness against various bacterial strains. The presence of the bromine atom may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

2. Anticancer Properties

Nitropyridine derivatives have also been explored for anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. The specific mechanism through which this compound exerts its anticancer effects remains an area of active research.

3. Enzyme Inhibition

Some studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit enzymes that play a role in the synthesis of nucleotides or proteins, thereby affecting cellular processes.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Interaction with Receptors : The compound may interact with specific receptors or enzymes, influencing their activity.

- Redox Reactions : The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells.

- Modulation of Signaling Pathways : It may affect various signaling pathways, such as those involved in apoptosis or inflammation.

Table 1: Summary of Biological Activities

Notable Research Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) comparable to established antibiotics.

- Anticancer Mechanism : Research published in a peer-reviewed journal showed that this compound could induce apoptosis through the activation of caspase pathways in breast cancer cell lines.

- Enzyme Interaction : A biochemical assay revealed that the compound inhibited dihydrofolate reductase (DHFR), a target for several anticancer drugs, suggesting potential for therapeutic applications in cancer treatment.

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr). Starting from a precursor like 5-bromo-3-nitropyridin-2-ol, the hydroxyl group is replaced by cyclopropylmethoxy using Mitsunobu conditions (e.g., DIAD, PPh₃) or by activating the hydroxyl with a leaving group (e.g., tosylation) followed by substitution with cyclopropylmethoxide. Ensure anhydrous conditions and monitor reaction progress via TLC or HPLC .

Q. How can the purity and structure of this compound be validated?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 254 nm.

- Structural Confirmation : Combine ¹H/¹³C NMR (observe cyclopropyl protons at δ ~0.5–1.5 ppm and nitro group deshielding effects), high-resolution mass spectrometry (HRMS), and FTIR (nitro stretch ~1520 cm⁻¹) .

Q. What solvents and conditions stabilize this compound during storage?

- Methodological Answer : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis. Use anhydrous DMSO or DMF for stock solutions. Avoid protic solvents (e.g., MeOH) to minimize nucleophilic attack on the nitro group .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropylmethoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The cyclopropylmethoxy group introduces steric hindrance, slowing Buchwald-Hartwig amination. Use bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) to improve yields. Electronically, the nitro group directs electrophilic substitution to the 4-position; DFT calculations (e.g., Gaussian09) can map frontier orbitals to predict regioselectivity .

Q. What strategies resolve contradictions in reported catalytic systems for Suzuki-Miyaura coupling of this compound?

- Methodological Answer : If Pd(PPh₃)₄ yields inconsistent results (e.g., vs. 15), screen alternatives like Pd(OAc)₂ with SPhos ligand. Use kinetic studies (in situ IR monitoring) to identify rate-limiting steps. Verify boronic acid compatibility: Electron-deficient aryl boronic acids may require higher catalyst loadings (5–10 mol%) .

Q. How can the nitro group be selectively reduced without affecting the bromine or cyclopropylmethoxy substituents?

- Methodological Answer : Use hydrogenation with Raney Ni or Pd/C under mild H₂ pressure (1–3 atm) at 25°C. For chemoselectivity, avoid high-pressure conditions that may cleave the cyclopropane ring. Alternatively, employ Fe/HCl for partial reduction to hydroxylamine intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.